molecular formula C19H21FN6OS B2797764 3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-54-5

3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2797764
CAS No.: 941948-54-5
M. Wt: 400.48
InChI Key: YSYCCKWEOPBLEP-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is an organic compound featuring a unique structure due to its multi-functional groups. It combines elements like a fluoro-substituted benzamide, a pyrazolo[3,4-d]pyrimidin ring system, and a pyrrolidine moiety. Such a combination promises diverse reactivity and potential for applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : Begin by preparing the core pyrazolo[3,4-d]pyrimidin ring, typically synthesized through cyclization reactions involving hydrazines and appropriate pyrimidine precursors.

  • Functionalization: : Introduce the pyrrolidin-1-yl group via nucleophilic substitution reactions.

  • Fluoro-substitution: : Employing fluorination agents like diethylaminosulfur trifluoride (DAST) for the selective introduction of the fluoro group.

  • Side Chain Addition: : Finally, attach the benzamide group through amide bond formation, typically using coupling agents like EDCI or HATU in the presence of a base.

Industrial Production Methods: Scaled-up production might involve continuous flow chemistry for better efficiency and control, with emphasis on the safe handling of hazardous reagents like fluorination agents and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential for oxidation of the methylthio group to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reduction of the nitro group to an amine using hydrogenation over palladium catalysts.

  • Substitution: : Nucleophilic aromatic substitution, especially facilitated by the electron-withdrawing fluoro group.

Common Reagents and Conditions

  • Oxidation: mCPBA, with conditions like ambient temperature in a chlorinated solvent.

  • Reduction: H2/Pd-C under mild pressure conditions.

  • Substitution: Sodium hydride (NaH) in aprotic solvents for deprotonation steps.

Major Products Formed

  • Oxidation products: Sulfoxides or sulfones from methylthio group.

  • Reduction products: Amines from nitro reductions.

  • Substitution products: Various substituted benzamides.

Scientific Research Applications

3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is significant in various fields:

  • Chemistry: : Used as a precursor in complex organic syntheses, owing to its multi-functional nature.

  • Medicine: : Exploration as a candidate for drug development, particularly for its interaction with specific receptors or enzymes.

  • Industry: : Potential use in materials science for the development of advanced materials with specific electronic or photochemical properties.

Mechanism of Action

The compound's mechanism of action is deeply tied to its molecular targets, which may include:

  • Enzyme Inhibition: : The pyrazolo[3,4-d]pyrimidin core can interact with ATP-binding sites, inhibiting kinases.

  • Receptor Binding: : The fluoro group can enhance binding affinity to certain receptors due to the electron-withdrawing effect, impacting signal transduction pathways.

  • Pathways Involved: : Modulation of signal transduction pathways, potentially influencing cellular proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its combination of a fluoro group and a pyrazolo[3,4-d]pyrimidin ring. This makes it uniquely potent in both reactivity and application potential.

Similar Compounds

  • 3-chloro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 3-bromo-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 3-iodo-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

These similar compounds offer insights into structure-activity relationships, helping refine the properties and applications of our target compound.

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Properties

IUPAC Name

3-fluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6OS/c1-28-19-23-16(25-8-2-3-9-25)15-12-22-26(17(15)24-19)10-7-21-18(27)13-5-4-6-14(20)11-13/h4-6,11-12H,2-3,7-10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYCCKWEOPBLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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